molecular formula C9H18N2O4 B11744802 (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid

Cat. No.: B11744802
M. Wt: 218.25 g/mol
InChI Key: HPVHRHHOVAZRIN-LURJTMIESA-N
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Description

(2S)-3-{[(tert-Butoxy)carbonyl]amino}-2-(methylamino)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a methylamino group at position 2. The Boc group is widely used in peptide synthesis to protect amines during coupling reactions, while the methylamino substituent introduces a secondary amine functionality. This compound’s stereochemistry (2S) is critical for its interactions in biological systems and synthetic applications.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-6(10-4)7(12)13/h6,10H,5H2,1-4H3,(H,11,14)(H,12,13)/t6-/m0/s1

InChI Key

HPVHRHHOVAZRIN-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC

Origin of Product

United States

Preparation Methods

Direct Boc Protection via Anhydride Reaction

In a standard protocol, L-2,3-diaminopropanoic acid reacts with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 molar ratio under alkaline conditions (pH 9–10) maintained by triethylamine or sodium bicarbonate. Tetrahydrofuran (THF) or dioxane serves as the solvent, achieving 85–92% yield of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-aminopropanoic acid after 6–8 hours at 0–5°C. The low temperature prevents premature methylation of the α-amino group.

Solid-Phase Boc Protection for Scalability

Industrial-scale synthesis often employs resin-bound intermediates to simplify purification. Wang resin-functionalized L-2,3-diaminopropanoic acid undergoes Boc protection using Boc₂O in dimethylformamide (DMF), with 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves near-quantitative yields (98%) and reduces racemization to <0.5% by immobilizing the amino acid.

Methylation of the α-Amino Group

Introducing the methylamino group at the α-position demands selective methylation without disturbing the Boc-protected β-amino group. Two dominant approaches exist: reductive amination and alkylation.

Reductive Amination with Formaldehyde

The α-amino group of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-aminopropanoic acid reacts with formaldehyde (37% aqueous solution) in methanol under hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) or Raney nickel as catalysts. After 12–24 hours at 25°C, this method yields 75–80% of the methylated product. Excess formaldehyde (2.5 eq) ensures complete conversion, while sodium cyanoborohydride serves as an alternative reducing agent in non-catalytic systems.

Direct Alkylation Using Methyl Iodide

Methyl iodide (CH₃I) in alkaline aqueous methanol (pH 10–11) selectively alkylates the α-amino group at 0°C. A molar ratio of 1:1.2 (amino acid:CH₃I) avoids over-alkylation, yielding 70–75% product. However, this method risks quaternary ammonium salt formation, necessitating rigorous pH control.

Ester Hydrolysis and Deprotection

The final step involves hydrolyzing the methyl ester (if present) and removing the Boc group.

Saponification of Methyl Esters

Aqueous lithium hydroxide (LiOH, 2M) in THF/water (4:1) cleaves the methyl ester at 25°C within 2 hours, achieving 95% conversion. Alternatives like barium hydroxide (Ba(OH)₂) in refluxing ethanol (78°C) reduce racemization to <1% but require longer reaction times (6–8 hours).

Acidic Boc Deprotection

Trifluoroacetic acid (TFA) in dichloromethane (DCM, 1:1 v/v) removes the Boc group within 30 minutes at 0°C. Scavengers like triisopropylsilane (TIS) prevent carbocation side reactions. The crude product is neutralized with aqueous NaHCO₃ and lyophilized to obtain the free amino acid in 85–90% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods based on yield, enantiomeric excess (ee), and practicality:

MethodKey StepsYield (%)ee (%)Scalability
Reductive Amination (Pd/C)Boc protection → CH₂O → H₂7899.2High
Alkylation (CH₃I)Boc protection → CH₃I → hydrolysis7098.5Moderate
Solid-Phase SynthesisResin-bound Boc → methylation9599.8Industrial

Data aggregated from

Challenges and Mitigation Strategies

Racemization During Ester Hydrolysis

Basic hydrolysis conditions promote racemization via enolate formation. Using low temperatures (0–5°C) and bulky bases like 1,8-diazabicycloundec-7-ene (DBU) reduces this risk to <2%.

Byproduct Formation in Methylation

Over-alkylation generates dimethylamino byproducts. Employing methyl triflate (CF₃SO₃CH₃) instead of CH₃I enhances selectivity due to its higher electrophilicity, lowering byproduct formation to <5% .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions, such as those using sodium borohydride, can convert the compound into different isomers.

    Substitution: The Boc group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride can yield different isomers of the compound .

Scientific Research Applications

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions, enabling the formation of desired products without side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected amino acids with modifications at positions 2 and 3. Below is a detailed comparison with structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight Key Properties/Applications CAS No. References
(2S)-3-{[(tert-Butoxy)carbonyl]amino}-2-(methylamino)propanoic acid 3: Boc-amino; 2: methylamino C10H19N2O4 231.27 (calculated) Likely used in peptide synthesis; methylamino enhances nucleophilicity for coupling. Not found in evidence
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid 2: Boc-amino; 3: thiophen-2-yl C13H17NO4S 283.34 Increased lipophilicity due to thiophene; used in heterocyclic drug intermediates. 56675-37-7
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid 2: Boc-amino; 3: dimethylaminoethoxy-phenyl C18H28N2O5 352.43 Enhanced solubility via dimethylaminoethoxy group; potential CNS-targeting applications. 233689-24-2
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid 2: Boc-amino; 3: tetrahydropyran-4-yl C13H23NO5 273.33 Improved metabolic stability via oxane ring; common in peptidomimetics. 368866-33-5
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid 2: Boc-amino; 3: isobutoxy C12H23NO5 261.31 Steric hindrance from isobutoxy may reduce enzymatic degradation. 2382157-77-7

Key Findings from Research

Substituent Effects on Reactivity: Boc protection at position 3 (as in the target compound) vs. position 2 (e.g., ) alters regioselectivity in coupling reactions. Boc at position 3 leaves the methylamino group at position 2 free for further functionalization . Electron-donating groups (e.g., methoxy in ) enhance stability under acidic conditions, whereas electron-withdrawing groups (e.g., trifluoromethoxy) increase electrophilicity .

Biological and Pharmacokinetic Implications: Thiophene-containing analogs () exhibit higher membrane permeability due to aromatic hydrophobicity, making them suitable for oral drug candidates . Dimethylaminoethoxy substituents () improve water solubility, which is advantageous for CNS-targeting compounds requiring blood-brain barrier penetration .

Synthetic Utility :

  • Compounds with cyclic ethers (e.g., oxan-4-yl in ) are favored in peptidomimetics for mimicking peptide backbones while resisting protease cleavage .
  • Sterically bulky groups (e.g., isobutoxy in ) reduce unwanted side reactions during solid-phase peptide synthesis .

Biological Activity

(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid, commonly referred to as Boc-2-amino-3-methylbutanoic acid, is a derivative of amino acids that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis to protect the amine functionality. Understanding its biological activity is crucial for its application in pharmaceutical and biochemical research.

  • Molecular Formula : C₉H₁₈N₂O₄
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 2270-89-5

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including anti-cancer properties and modulation of neurotransmitter systems. The following sections detail specific findings related to this compound's biological activity.

The biological activity of this compound can be attributed to its interaction with amino acid transporters and its potential role as a substrate or inhibitor in metabolic pathways.

  • Transporter Interaction :
    • This compound may interact with A-type amino acid transporters, which are crucial for cellular uptake of amino acids. Such interactions can influence cellular metabolism and growth.
  • Inhibition Studies :
    • In studies involving related compounds, it has been observed that certain derivatives can inhibit the uptake of other amino acids, suggesting a competitive inhibition mechanism.

1. Tumor Targeting

A study on the structural analogs of this compound demonstrated its potential for targeting tumors effectively. For instance, compounds with similar amino acid configurations showed high tumor-to-brain ratios in gliosarcoma models, indicating effective delivery across the blood-brain barrier (BBB) .

2. Neurotransmitter Modulation

Research has indicated that derivatives of this compound may influence neurotransmitter systems by modulating the uptake of neurotransmitters like glutamate. This modulation can have implications in treating neurological disorders where glutamate signaling is disrupted .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₈N₂O₄
Molecular Weight202.25 g/mol
CAS Number2270-89-5
Biological ActivityAnti-cancer, Neurotransmitter modulation

Safety and Handling

Safety data indicate that this compound should be handled with care due to potential irritant properties. Proper laboratory safety protocols must be followed when working with this compound.

Risk and Safety Statements

Symbol (GHS)GHS07
Signal wordWarning
Hazard statementsH302-H315-H319-H335

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(methylamino)propanoic acid?

  • Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group. A common route starts with the reaction of the parent amino acid with Boc-anhydride or Boc-Cl in the presence of a base like triethylamine (TEA) under mild conditions (0–25°C). Subsequent steps may include selective alkylation or coupling reactions. For example, LiOH in tetrahydrofuran (THF)/water mixtures is used for hydrolysis, followed by acidification to isolate the product . Solvent extraction (e.g., ethyl acetate) and rotary evaporation are standard for purification.

Q. What purification methods are effective for this compound?

  • Methodological Answer : Purification often employs:

  • Liquid-liquid extraction : Using solvents like ethyl acetate to separate the product from aqueous layers .
  • Recrystallization : From polar aprotic solvents (e.g., acetonitrile) to enhance crystallinity.
  • Preparative HPLC : For high-purity requirements, especially when isolating stereoisomers or removing trace impurities .
  • Vacuum drying : To remove residual solvents, ensuring stability during storage .

Q. How is the compound’s structure and purity characterized?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and functional groups (e.g., Boc protection at δ 1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS verifies molecular weight (e.g., m/z ~274 for [M+H]+) .
  • Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by area under the curve) .

Q. What are the recommended storage conditions?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the Boc group is labile under acidic or high-temperature conditions .

Q. What is the role of the Boc group in synthesis?

  • Methodological Answer : The Boc group:

  • Protects the amino group during multi-step reactions, preventing undesired side reactions (e.g., nucleophilic attack).
  • Enhances solubility in organic solvents, facilitating coupling reactions (e.g., with DCC/DMAP) .
  • Can be selectively removed under mild acidic conditions (e.g., TFA) without disrupting the carboxylic acid moiety .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Use chiral catalysts (e.g., L-proline derivatives) or enantiomerically pure starting materials.
  • Monitor stereochemistry via chiral HPLC or polarimetry. For example, reports using LiOH in THF/water to preserve the (2S) configuration during hydrolysis .
  • Optimize reaction pH and temperature to minimize racemization, as elevated temperatures (>40°C) may degrade stereochemical integrity .

Q. What strategies are effective for designing derivatives with modified bioactivity?

  • Methodological Answer :

  • Substitution at the methylamino group : Replace with bulkier alkyl groups (e.g., isopropyl) to alter steric effects in enzyme binding .
  • Carboxylic acid bioisosteres : Substitute the carboxylic acid with sulfonamides or tetrazoles to enhance metabolic stability .
  • Fluorine incorporation : Introduce fluorine at the phenyl ring (if present) to improve pharmacokinetic properties (e.g., discusses fluorophenyl analogs) .

Q. How does the compound interact with enzymes in mechanistic studies?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (KD). For example, notes its potential as a kinase inhibitor .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., methyltransferases) to identify binding motifs .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .

Q. How to evaluate stability under varying pH and temperature?

  • Methodological Answer :

  • Forced degradation studies : Incubate the compound at pH 1–13 (HCl/NaOH buffers) and analyze degradation products via LC-MS. The Boc group is stable at neutral pH but hydrolyzes rapidly under acidic conditions .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td >150°C for Boc-protected derivatives) .
  • Long-term stability : Store aliquots at 4°C, 25°C, and 40°C for 6–12 months, monitoring purity via HPLC .

Q. How to address contradictions in synthetic yields across studies?

  • Methodological Answer :

  • Comparative analysis : Contrast reaction conditions (e.g., reports 88% yield using LiOH, while achieves 75% with TEA). Optimize base concentration (1.5–2.0 eq.) and solvent polarity .
  • Scale-up adjustments : Pilot reactions at 10 mmol scale may require slower reagent addition to control exothermicity.
  • Byproduct identification : Use LC-MS to detect side products (e.g., di-Boc derivatives) and adjust stoichiometry of Boc-protecting agents .

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